molecular formula C10H10BrN B8596107 5-bromo-3,7-dimethyl-1H-indole

5-bromo-3,7-dimethyl-1H-indole

Cat. No.: B8596107
M. Wt: 224.10 g/mol
InChI Key: JGLJQNWIFYBINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3,7-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-3,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3

InChI Key

JGLJQNWIFYBINC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspenstion of (4-bromo-2-methylphenyl)hydrazine (1.44 g, 7.16 mmol) in ethanol (10 mL) was added propionaldehyde (0.68 mL, 9.3 mmol). The solution became clear and the mixture was stirred at room temperature for 45 minutes. The solvents were removed and anhydrous ZnCl2 (1.07 g, 7.88 mmol) was added and the mixture was heated at 170° C. for 30 minutes. The mixture was cooled to room temperature, diluted with 10% HCl, extracted with CH2Cl2 and the organic extract was dried over MgSO4. After filtration and concentration, the residue was purified by CombiFlash (0-10% EtOAc/heptane) to provide 5-bromo-3,7-dimethyl-1H-indole (317 mg, 20%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.07 g
Type
catalyst
Reaction Step Three

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